1-(Chloromethyl)-1-pentylcyclopentane
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Overview
Description
1-(Chloromethyl)-1-pentylcyclopentane is an organic compound that belongs to the class of cycloalkanes It consists of a cyclopentane ring substituted with a chloromethyl group and a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-pentylcyclopentane can be achieved through several methods. One common approach involves the chloromethylation of 1-pentylcyclopentane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under acidic conditions, and the chloromethyl group is introduced to the cyclopentane ring through electrophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-pentylcyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as alcohols, amines, or thiols.
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl-substituted cyclopentane derivatives.
Scientific Research Applications
1-(Chloromethyl)-1-pentylcyclopentane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-pentylcyclopentane involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s effects are mediated through its ability to modify the structure and function of target molecules, potentially influencing biological pathways and processes.
Comparison with Similar Compounds
1-(Chloromethyl)-1-pentylcyclopentane can be compared with other similar compounds, such as:
1-(Chloromethyl)-1-methylcyclopentane: Similar structure but with a methyl group instead of a pentyl group.
1-(Chloromethyl)-1-ethylcyclopentane: Similar structure but with an ethyl group instead of a pentyl group.
1-(Chloromethyl)-1-propylcyclopentane: Similar structure but with a propyl group instead of a pentyl group.
These compounds share similar chemical properties but differ in their alkyl chain length, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and physical properties.
Properties
Molecular Formula |
C11H21Cl |
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Molecular Weight |
188.74 g/mol |
IUPAC Name |
1-(chloromethyl)-1-pentylcyclopentane |
InChI |
InChI=1S/C11H21Cl/c1-2-3-4-7-11(10-12)8-5-6-9-11/h2-10H2,1H3 |
InChI Key |
YZQVNFHLQSJQHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CCCC1)CCl |
Origin of Product |
United States |
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